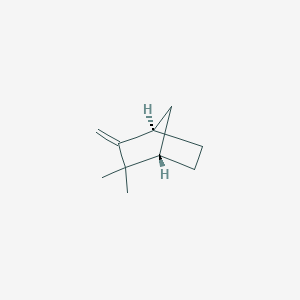




|
REACTION_CXSMILES
|
CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]
|


|
Name
|
cholesterol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
|
Name
|
triglyceride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|


|
Type
|
CUSTOM
|
|
Details
|
the liver tissue was homogenized
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
Lipids were extracted from the liver tissue
|
|
Type
|
ADDITION
|
|
Details
|
After adding 1 mL of distilled water to 0.25 g of liver tissue
|
|
Type
|
ADDITION
|
|
Details
|
After adding 5 mL of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
methanol solution (2:1, v/v) to the homogenate and mixing well
|
|
Type
|
ADDITION
|
|
Details
|
After adding 2 mL of chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
to completely separate the lipid components of the liver
|
|
Type
|
ADDITION
|
|
Details
|
After adding 3 mL of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute
|
|
Duration
|
1 min
|
|
Type
|
WAIT
|
|
Details
|
g for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting pellets were completely dried with nitrogen gas
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dried lipids were dissolved in 1 mL of methanol
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |




|
REACTION_CXSMILES
|
CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]
|


|
Name
|
cholesterol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
|
|
Name
|
triglyceride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|


|
Type
|
CUSTOM
|
|
Details
|
the liver tissue was homogenized
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
Lipids were extracted from the liver tissue
|
|
Type
|
ADDITION
|
|
Details
|
After adding 1 mL of distilled water to 0.25 g of liver tissue
|
|
Type
|
ADDITION
|
|
Details
|
After adding 5 mL of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
methanol solution (2:1, v/v) to the homogenate and mixing well
|
|
Type
|
ADDITION
|
|
Details
|
After adding 2 mL of chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
to completely separate the lipid components of the liver
|
|
Type
|
ADDITION
|
|
Details
|
After adding 3 mL of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute
|
|
Duration
|
1 min
|
|
Type
|
WAIT
|
|
Details
|
g for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting pellets were completely dried with nitrogen gas
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dried lipids were dissolved in 1 mL of methanol
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |